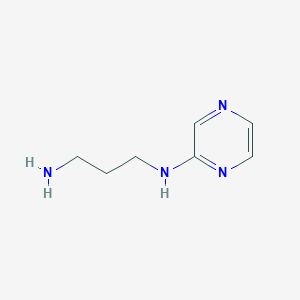
N-(2-pyrazinyl)-1,3-diaminopropane
Descripción general
Descripción
N-(2-pyrazinyl)-1,3-diaminopropane is a nitrogen-containing heterocyclic compound with a pyrazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyrazinyl)-1,3-diaminopropane typically involves the reaction of pyrazine derivatives with appropriate amines. One common method involves the reaction of 2-chloropyrazine with 3-aminopropylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-pyrazinyl)-1,3-diaminopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated pyrazine derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Halogenated pyrazine derivatives, nucleophiles (amines, thiols); solvents like dimethylformamide or acetonitrile; room temperature to elevated temperatures.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(2-pyrazinyl)-1,3-diaminopropane has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is employed in the development of advanced materials, including polymers and coordination complexes with unique properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of N-(2-pyrazinyl)-1,3-diaminopropane involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it can inhibit kinase enzymes, leading to the disruption of signaling pathways essential for cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrazine: A simpler analog with a single amino group attached to the pyrazine ring.
3-Aminopyrazine: Another analog with the amino group positioned differently on the pyrazine ring.
2-(2-Aminoethylamino)pyrazine: A compound with a similar structure but with a different alkyl chain length.
Uniqueness
N-(2-pyrazinyl)-1,3-diaminopropane is unique due to the presence of both a pyrazine ring and a 3-aminopropylamino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its structure allows for versatile modifications, enabling the synthesis of a wide range of derivatives with tailored properties for specific research and industrial purposes .
Propiedades
Número CAS |
125767-33-1 |
|---|---|
Fórmula molecular |
C7H12N4 |
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
N'-pyrazin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C7H12N4/c8-2-1-3-10-7-6-9-4-5-11-7/h4-6H,1-3,8H2,(H,10,11) |
Clave InChI |
JEMXVGGRPVPTAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)NCCCN |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-Butylphenyl)-6-fluoro-5,10-dihydroindeno[1,2-b]indol-2-amine](/img/structure/B8654699.png)
![1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene](/img/structure/B8654702.png)
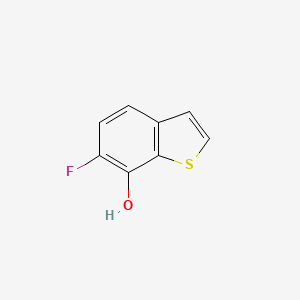
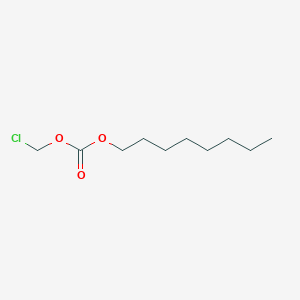
![2,3,5,6-Tetramethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B8654717.png)
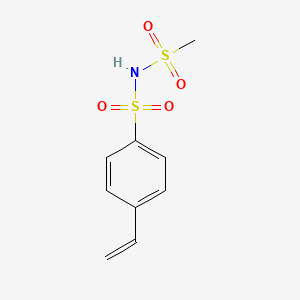
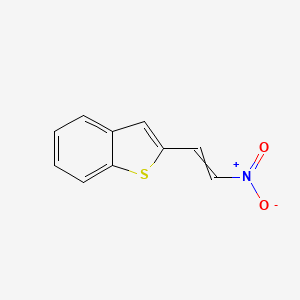
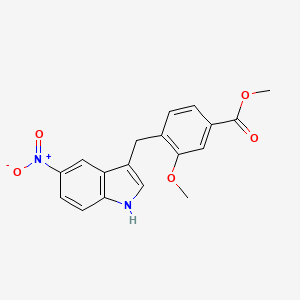
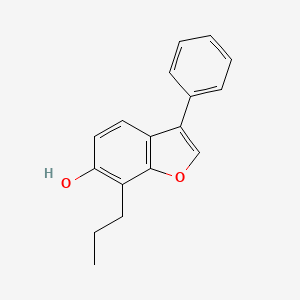
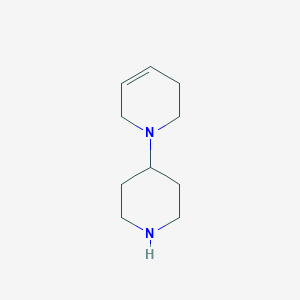
![6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8654753.png)
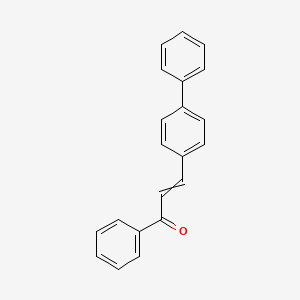
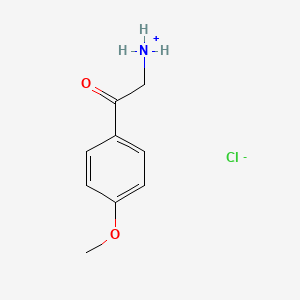
![1-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)-pyrrolidine](/img/structure/B8654783.png)
